(R)(+)-7-fluoro-2-p-tolylchroman-4-one
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Overview
Description
®(+)-7-fluoro-2-p-tolylchroman-4-one is a chiral compound belonging to the class of chroman-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom and a p-tolyl group in its structure makes this compound particularly interesting for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®(+)-7-fluoro-2-p-tolylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarins and β-nitroalkenes.
Catalysis: A Lewis acid catalyst, such as Yb(OTf)3, is used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds via a cascade Michael addition/nucleophilic addition/elimination process, forming two new σ (C–C and C–O) bonds and constructing the chroman-4-one framework.
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
®(+)-7-fluoro-2-p-tolylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions include various substituted chromanones, chromanols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®(+)-7-fluoro-2-p-tolylchroman-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®(+)-7-fluoro-2-p-tolylchroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A parent compound with similar structural features but lacking the fluorine and p-tolyl groups.
Flavanone: Another related compound with a similar core structure but different substituents.
Isoflavone: A structurally related compound with distinct biological activities.
Uniqueness
®(+)-7-fluoro-2-p-tolylchroman-4-one is unique due to the presence of the fluorine atom and p-tolyl group, which confer specific chemical and biological properties. These modifications can enhance its activity, selectivity, and stability compared to other similar compounds .
Properties
Molecular Formula |
C16H13FO2 |
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Molecular Weight |
256.27 g/mol |
IUPAC Name |
(2R)-7-fluoro-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13FO2/c1-10-2-4-11(5-3-10)15-9-14(18)13-7-6-12(17)8-16(13)19-15/h2-8,15H,9H2,1H3/t15-/m1/s1 |
InChI Key |
QNQXLNDULBVXEX-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CC(=O)C3=C(O2)C=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
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